molecular formula C20H34N2O5 B590110 Perindoprilat Isopropyl Ester CAS No. 1356837-89-2

Perindoprilat Isopropyl Ester

Cat. No.: B590110
CAS No.: 1356837-89-2
M. Wt: 382.501
InChI Key: CEIYXTQJLBUCRQ-WOYTXXSLSA-N
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Description

Perindoprilat Isopropyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C20H34N2O5 and its molecular weight is 382.501. The purity is usually 95%.
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Scientific Research Applications

Pharmacodynamic Effects and Cardiovascular Applications

  • Perindoprilat, the active form of Perindopril, extends beyond blood pressure control to improving endothelial function and normalizing vascular and cardiac structures. It is particularly effective in treating hypertension and heart failure. Clinical trials like EUROPA and ASCOT-BPLA have demonstrated the cardiovascular benefits of Perindopril, especially in preventing cardiovascular events in patients with stable coronary artery disease and hypertension (Curran, McCormack, & Simpson, 2006).

Impact on Blood Pressure and Vascular Health

  • Perindopril significantly reduces systolic and diastolic blood pressure, maintaining its effects over 24 hours. This reduction in blood pressure positively affects vascular abnormalities associated with hypertension, improving arterial compliance and reducing left ventricular mass index. Further research is needed to establish its role in reducing cardiovascular morbidity and mortality (Hurst & Jarvis, 2001).

Applications in Molecular and Analytical Chemistry

  • Research in analytical chemistry has developed methods to measure Perindopril concentrations in pharmaceuticals and biological samples. Techniques like UV spectrophotometry, HPLC, and LC-MS/MS have been utilized for this purpose, enhancing the understanding of Perindopril's pharmacokinetics and stability in different conditions (Naveed, Rehman, Qamar, & Zainab, 2015).

Therapeutic Applications Beyond Hypertension

  • Perindopril has shown promising results in various cardiovascular diseases. Large clinical trials have indicated its effectiveness in reducing and preventing cardiovascular disease in patients with vascular diseases, including stable coronary disease, irrespective of their hypertensive status (Zaiem & Zannad, 2008).

Enhancing Understanding Through Pharmacokinetic Studies

  • Pharmacokinetic studies have been conducted using techniques like hydrophilic interaction liquid chromatography and mass spectrometry, providing insights into the quantification of Perindopril and its metabolites in human plasma. This research aids in understanding the drug's behavior in the body, optimizing therapeutic strategies (Georgakakou, Kazanis, & Panderi, 2010).

Biochemical Analysis

Biochemical Properties

Perindoprilat Isopropyl Ester is involved in biochemical reactions as it is metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . This interaction with ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Cellular Effects

This compound, through its active metabolite perindoprilat, has significant effects on various types of cells and cellular processes. It lowers blood pressure by antagonizing the effect of the RAAS . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to perindoprilat, which competes with ATI for binding to ACE and inhibits the enzymatic proteolysis of ATI to ATII . This results in decreased ATII levels in the body, which in turn decreases blood pressure by inhibiting the pressor effects of ATII .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration . Six metabolites have been identified: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams . Only perindoprilat is pharmacologically active .

Metabolic Pathways

This compound is involved in metabolic pathways that include the conversion of perindopril to perindoprilat in the liver . This process involves the interaction with enzymes in the liver and is a key part of the RAAS .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its metabolism in the liver to perindoprilat

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIYXTQJLBUCRQ-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356837-89-2
Record name Perindoprilat isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERINDOPRILAT ISOPROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.